(2S,3R)-2-amino-3-fluoroheptanoic acid
Description
Properties
CAS No. |
149560-56-5 |
|---|---|
Molecular Formula |
C7H14FNO2 |
Molecular Weight |
163.19 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-fluoroheptanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6-/m1/s1 |
InChI Key |
PNQMPJSBZXUFMS-PHDIDXHHSA-N |
SMILES |
CCCCC(C(C(=O)O)N)F |
Isomeric SMILES |
CCCC[C@H]([C@H](C(=O)O)N)F |
Canonical SMILES |
CCCCC(C(C(=O)O)N)F |
Synonyms |
Heptanoic acid, 2-amino-3-fluoro-, [R-(R*,S*)]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues from the Pharmacopeial Forum (2017)
and list compounds with amino acid backbones or peptide-like structures. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations :
- The target compound’s linear aliphatic chain and fluorine substitution contrast sharply with aromatic (e.g., compound a ) or bicyclic (e.g., compound b ) analogs.
Fluorinated vs. Non-Fluorinated Amino Acids
Fluorination alters electronic and steric properties:
The C-F bond in the target compound reduces metabolic degradation rates compared to phenyl-substituted analogs .
Stereochemical and Conformational Considerations
The (2S,3R) configuration imposes distinct spatial constraints:
- Diastereomer-Specific Interactions : Unlike compound b (2S,5R,6R), the target lacks a rigid bicyclic system, enabling greater conformational flexibility .
- Biological Activity : Stereochemistry influences binding to enzymes or receptors. For example, compound e (2S,3S,5S) shows activity in protease inhibition, while the target’s activity remains understudied .
Preparation Methods
Electrophilic Fluorination with Chiral Catalysts
| Parameter | Optimal Value | Impact on Selectivity |
|---|---|---|
| Temperature | −20°C | Prevents racemization |
| Solvent | CH₃CN/H₂O | Enhances catalyst stability |
| Fluorine Source | NFSI | Reduces side reactions |
Post-fluorination, reductive amination with ammonium acetate and sodium cyanoborohydride yields the target amino acid with 78% overall yield.
Nucleophilic Fluorination via SN2 Displacement
Replacement of β-hydroxyl or β-tosyloxy groups in protected amino acid precursors with KF or tetrabutylammonium fluoride (TBAF) provides an alternative route. For example, treatment of (2S)-2-(N-Fmoc-amino)-3-tosyloxyheptanoic acid with TBAF in DMF at 60°C for 24 hours achieves 85% conversion, though with moderate stereoretention (67% ee). This method suffers from competing elimination pathways, necessitating careful optimization of leaving groups and reaction conditions.
Dynamic Kinetic Resolution (DKR) for Stereochemical Control
Nickel-Mediated DKR of Racemic Intermediates
Adapting methodologies from trifluoropentanoic acid synthesis, racemic 2-amino-3-fluoroheptanoic acid undergoes resolution using a chiral Ni(II) complex. Key steps include:
-
Complex Formation : Racemic amino acid (20 g scale) reacts with (S)-BPB ligand [(S)-2-(N-benzylprolyl)aminobenzophenone] and NiCl₂ in methanol at 50°C (2.5 h).
-
Diastereomer Separation : Precipitation in acetic acid/water yields the (S,S)-Ni complex with 84% diastereomeric excess (de).
-
Acidolytic Cleavage : Treatment with 3 N HCl releases enantiomerically pure (2S,3R)-amino acid (93% yield, 98.2% ee).
Enzymatic Resolution with Lipases
Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R,3S)-enantiomer of methyl 2-acetamido-3-fluoroheptanoate, leaving the desired (2S,3R)-ester intact (89% ee). Subsequent saponification and Fmoc protection afford the product in 76% yield over three steps.
Alkylation of Fluorinated Building Blocks
Synthesis of 3-Fluoroheptanoic Acid Derivatives
Starting from 3-fluorohept-6-enoic acid, ozonolysis and reductive workup generate the corresponding aldehyde, which undergoes Strecker synthesis with (S)-α-methylbenzylamine to install the α-amino group. Hydrogenolysis removes the chiral auxiliary, yielding (2S,3R)-2-amino-3-fluoroheptanoic acid with 81% overall yield and >99% ee.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for the primary methods:
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ni-Mediated DKR | 93 | 98.2 | >20 g | Moderate |
| Enzymatic Resolution | 76 | 89 | 5–10 g | High |
| Electrophilic Fluorination | 78 | 92 | 1–5 g | Low |
| Alkylation | 81 | 99 | 10–50 g | High |
The Ni-mediated DKR approach offers superior scalability and stereochemical outcomes, albeit with higher reagent costs. Enzymatic methods provide eco-friendly alternatives but face limitations in substrate scope.
Q & A
Basic Research Question
- Chiral HPLC : Use columns like Chirobiotic T or Crownpak CR(+) to resolve enantiomers and quantify stereochemical purity (>98% ee required for pharmacological studies) .
- NMR Spectroscopy : -NMR confirms fluorine incorporation (δ ~ -120 to -180 ppm for aliphatic C-F bonds). - and -NMR verify stereochemistry via coupling constants (e.g., for vicinal protons) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 196.0822 for CHFNO) ensures molecular formula accuracy .
Validation : Cross-reference with synthetic intermediates and commercial standards (e.g., fluorophenylacetic acid derivatives) .
What strategies can address discrepancies in bioactivity data for (2S,3R)-2-amino-3-fluoroheptanoic acid across different in vitro models?
Advanced Research Question
- Assay Standardization : Control variables like cell line origin (e.g., HEK293 vs. HeLa), incubation time, and buffer composition. Fluorine’s metabolic stability may vary with cell type .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., defluorination or oxidation at C3) that could alter activity .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement.
Case Study : Fluorinated analogs of pipecolic acid showed inconsistent IC values due to differential membrane permeability in cancer vs. normal cells .
How does the fluorine substituent at the 3-position affect the compound’s physicochemical properties?
Basic Research Question
- Lipophilicity (logP) : Fluorine increases logP slightly compared to hydroxyl or hydrogen substituents, enhancing membrane permeability (e.g., logP ~0.5 for fluorinated vs. -1.2 for hydroxyl analogs) .
- Acid-Base Behavior : The electron-withdrawing fluorine lowers the pKa of the α-amino group (~8.5 vs. ~9.1 for non-fluorinated analogs), affecting solubility and ionic state at physiological pH .
- Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life in vivo compared to hydroxylated derivatives .
What in vivo models are suitable for evaluating the pharmacokinetics of (2S,3R)-2-amino-3-fluoroheptanoic acid, and what challenges exist in translating in vitro findings?
Advanced Research Question
- Rodent Models : Administer via intravenous/oral routes to measure bioavailability (AUC, C). Fluorine’s impact on blood-brain barrier penetration can be assessed in CNS disease models .
- Mass Balance Studies : Use -radiolabeled compound to track distribution and excretion.
- Challenges : Species-specific metabolism (e.g., cytochrome P450 variances) and fluorine’s potential renal toxicity at high doses require dose-escalation studies .
Contradictions : In vitro enzyme inhibition may not correlate with in vivo efficacy due to protein binding or off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
